molecular formula C12H10FNO2 B6366993 5-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol CAS No. 1261938-17-3

5-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol

Cat. No.: B6366993
CAS No.: 1261938-17-3
M. Wt: 219.21 g/mol
InChI Key: ZWRWPSBEAOGQKO-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol is an aromatic compound that features a pyridine ring substituted with a 3-fluoro-4-methoxyphenyl group and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluoro-4-methoxyphenyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3-fluoro-4-methoxyphenyl is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a base .

Another method involves the direct fluorination of a methoxyphenylpyridine precursor using a fluorinating agent such as Selectfluor. This reaction typically requires mild conditions and provides good yields of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of the fluorine atom can result in various substituted derivatives .

Scientific Research Applications

5-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-fluoro-4-methoxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol is unique due to the specific positioning of the fluorine, methoxy, and hydroxyl groups, which confer distinct chemical and biological properties. This unique combination of substituents makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-16-12-3-2-8(5-11(12)13)9-4-10(15)7-14-6-9/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRWPSBEAOGQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CN=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682815
Record name 5-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261938-17-3
Record name 5-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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